tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate
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Overview
Description
Tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Chlorophenyl Group: The thiazole intermediate is then reacted with 4-chlorophenylmethanol in the presence of a base to form the chlorophenylmethoxy derivative.
Formation of the Iminomethylamino Group: This step involves the condensation of the chlorophenylmethoxy derivative with an appropriate amine.
Introduction of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chlorophenyl group.
Reduction: Reduction reactions can target the iminomethylamino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group are likely involved in binding to the active site of the target, while the iminomethylamino group may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- 2,6-Di-tert-butyl-4-(methoxymethyl)phenyl N-(4-chlorophenyl)carbamate
- 4-Bromo-2-tert-butyl-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate lies in its combination of a thiazole ring with a chlorophenyl group and a tert-butyl carbamate moiety. This combination imparts unique chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[4-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-thiazol-2-yl]iminomethylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-22(2,3)30-21(28)27-25-14-24-20-26-19(13-31-20)16-6-10-18(11-7-16)29-12-15-4-8-17(23)9-5-15/h4-11,13-14H,12H2,1-3H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCIWKKPMFPWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC=NC1=NC(=CS1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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